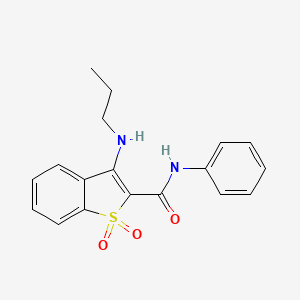
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide, also known as PDBu, is a potent protein kinase C (PKC) activator. It is widely used in scientific research to study the biochemical and physiological effects of PKC activation.
作用机制
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide binds to the regulatory domain of PKC, causing a conformational change that exposes the catalytic domain. This allows PKC to phosphorylate downstream targets, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has been shown to activate a variety of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide has also been shown to induce the translocation of PKC from the cytosol to the plasma membrane, where it can interact with downstream targets.
实验室实验的优点和局限性
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is a potent and selective PKC activator, making it an ideal tool for studying the downstream effects of PKC activation. However, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be toxic at high concentrations, and its effects may be cell-type specific. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.
未来方向
There are many future directions for N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research. One area of interest is the development of more selective PKC activators that can target specific PKC isoforms. Another area of interest is the identification of downstream targets of PKC activation that are involved in specific cellular processes. Additionally, the use of N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide in combination with other PKC activators or inhibitors may provide new insights into the complex signaling networks regulated by PKC. Overall, N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide research has the potential to advance our understanding of the role of PKC in normal physiology and disease.
合成方法
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide can be synthesized by the reaction of 3-(propylamino)-1-benzothiophene-2-carboxylic acid and phenyl isocyanate in the presence of a catalytic amount of triethylamine. The resulting product is then oxidized with m-chloroperbenzoic acid to yield N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide.
科学研究应用
N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is widely used in scientific research to study the biochemical and physiological effects of PKC activation. PKC is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide 1,1-dioxide is used to activate PKC in vitro and in vivo to study the downstream effects of PKC activation.
属性
IUPAC Name |
1,1-dioxo-N-phenyl-3-(propylamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-2-12-19-16-14-10-6-7-11-15(14)24(22,23)17(16)18(21)20-13-8-4-3-5-9-13/h3-11,19H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCSDWIKJINSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(S(=O)(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dioxo-N-phenyl-3-(propylamino)-1lambda6-benzothiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



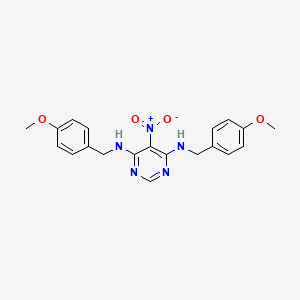
![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)
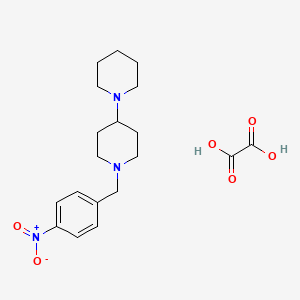
![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
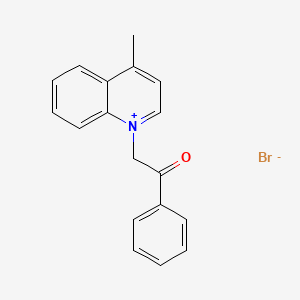
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
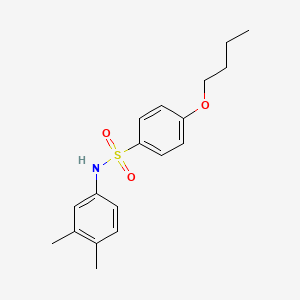

![ethyl {5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5156576.png)
![N-[(butylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5156579.png)